4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzamide moiety, and methyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzamides and chromenes, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific studies on “4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide”, it’s hard to determine its exact mode of action. Benzamides and chromenes often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Benzamides and chromenes have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction to obtain the desired benzamide . Another approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity . The use of such advanced techniques is crucial for scaling up the production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:
- N-(3-Amino-4-methylphenyl)benzamide
- Various benzamide derivatives with different substituents on the aromatic rings
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chromen-4-one core and specific methyl substituents. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-6-8-17(9-7-15)24(27)25-19-10-11-22-20(13-19)21(26)14-23(28-22)18-5-3-4-16(2)12-18/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBCWJHWNXYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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